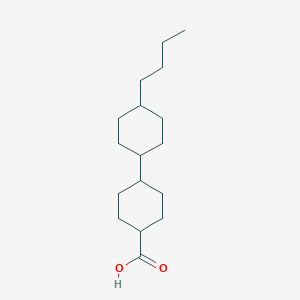

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKCCZSKCZRZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364825 | |

| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89111-63-7 | |

| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, a molecule of interest in materials science and pharmaceutical research due to its rigid, well-defined structure. This document outlines a multi-step synthesis beginning with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl backbone, followed by catalytic hydrogenation and a final isomerization to yield the desired trans,trans-stereoisomer.

Synthetic Workflow

The synthesis of this compound is a three-step process. The initial step involves the formation of a carbon-carbon bond between two aromatic rings via a Suzuki-Miyaura coupling. This is followed by the saturation of both aromatic rings through catalytic hydrogenation. The final step ensures the correct stereochemistry through isomerization.

Caption: Synthetic route to the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The yields are representative of those found in the literature for similar transformations and may vary depending on the specific reaction conditions and scale.[1][2]

| Step | Starting Materials | Product | Representative Yield (%) | Key Conditions |

| 1 | 1-Bromo-4-butylbenzene, 4-Carboxyphenylboronic acid | 4-(4-Butylphenyl)benzoic acid | 85-95 | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80-100°C |

| 2 | 4-(4-Butylphenyl)benzoic acid | Cis/Trans mixture of 4-(4-Butylcyclohexyl)cyclohexanecarboxylic acid | >95 | H₂ (e.g., 10-15 bar), 5% Ru/C, Dioxane/H₂O, 100°C |

| 3 | Cis/Trans mixture of 4-(4-Butylcyclohexyl)cyclohexanecarboxylic acid | This compound | >90 (after purification) | KOH, Ethylene Glycol, 140-150°C |

Experimental Protocols

Step 1: Synthesis of 4-(4-Butylphenyl)benzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from standard Suzuki-Miyaura cross-coupling methodologies for the synthesis of biphenyl carboxylic acids.[1][3][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-butylbenzene (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with water and acidify with aqueous HCl (e.g., 2M) until the pH is acidic, leading to the precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-butylphenyl)benzoic acid.

Step 2: Catalytic Hydrogenation to 4-(4-Butylcyclohexyl)cyclohexanecarboxylic acid

This protocol is based on general procedures for the hydrogenation of aromatic carboxylic acids.[5]

-

Reaction Setup: In a high-pressure autoclave, combine 4-(4-butylphenyl)benzoic acid (1.0 eq.) and a catalytic amount of 5% Ruthenium on Carbon (Ru/C) (e.g., 5-10 wt%).

-

Solvent Addition: Add a suitable solvent, such as a 1:1 mixture of dioxane and water.

-

Hydrogenation: Seal the autoclave, flush with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-15 bar). Heat the mixture to approximately 100°C and stir vigorously.

-

Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can take several hours to a full day.

-

Workup: After cooling and carefully venting the autoclave, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Step 3: Isomerization to this compound

This procedure is adapted from a patented method for the epimerization of 4-substituted cyclohexanecarboxylic acids.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude mixture of cis/trans isomers of 4-(4-butylcyclohexyl)cyclohexanecarboxylic acid (1.0 eq.) in a high-boiling solvent such as ethylene glycol.

-

Base Addition: Add potassium hydroxide (KOH, e.g., 2.0 eq.).

-

Isomerization: Heat the reaction mixture to 140-150°C and maintain this temperature for several hours (e.g., 3-4 hours) to allow for the epimerization of the cis isomers to the thermodynamically more stable trans isomer.

-

Workup: Cool the reaction mixture, dilute with water, and acidify with a strong acid like concentrated HCl until the product precipitates.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetic acid or a high-boiling hydrocarbon solvent) to yield the final product, this compound, as a white solid. The purity and stereoisomeric ratio should be confirmed by analytical techniques such as NMR spectroscopy and GC-MS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]

- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid (CAS 89111-63-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid (CAS 89111-63-7), a bicyclohexyl derivative with significant applications in materials science, particularly in the formulation of advanced liquid crystal displays. While its primary use lies in the electronics industry, the structural motif of a cyclohexanecarboxylic acid suggests potential, yet largely unexplored, biological activities. This document collates available physicochemical data, outlines relevant experimental protocols for its synthesis and the preparation of its derivatives, and explores the potential for biological activity by examining related compounds. This guide aims to be a foundational resource for researchers interested in the synthesis, application, and potential pharmacological investigation of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid. Its rigid bicyclohexyl core and terminal carboxylic acid group impart unique properties that are valuable in the synthesis of liquid crystals.[1] A summary of its known and predicted physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 89111-63-7 | [2][3] |

| Molecular Formula | C₁₇H₃₀O₂ | [2] |

| Molecular Weight | 266.42 g/mol | [2] |

| Appearance | White crystalline solid | Inferred from related compounds |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP | 4.874 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 5 | [2] |

Note: Some physical properties are inferred from structurally similar compounds due to a lack of specific experimental data for the target compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for the production of liquid crystal materials. The following protocols are based on established methodologies for similar compounds.

General Synthesis of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl Carboxylic Acids

A common synthetic route involves the reduction of the corresponding benzoic acid derivative. For instance, trans-4-(trans-4'-alkylcyclohexyl)cyclohexanecarboxylic acid can be prepared from the corresponding benzoic acid through a reduction reaction using a borohydride reagent.[4]

Experimental Protocol:

-

In a 2L reaction flask, add 400 grams of tetrahydrofuran (THF) and purge with nitrogen.

-

With stirring, add 100 grams of zinc chloride and 32 grams of potassium borohydride.

-

In batches, add 90 grams of the starting trans-4-(4'-alkylcyclohexyl)hexahydrobenzoic acid.

-

Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours.

-

After cooling to room temperature, add 100 grams of 10% hydrochloric acid and stir for 1 hour.

-

The resulting product, trans-4-(trans-4'-alkylcyclohexyl)cyclohexanecarbinol, can be isolated and further oxidized to the desired carboxylic acid.[4]

Synthesis of a trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid ester derivative

This protocol details the synthesis of an ester derivative, which is a common application for this class of compounds in liquid crystal synthesis.

Experimental Protocol:

-

In a sulfonation flask under an argon atmosphere, a solution of 0.902 ml of dimethylformamide in 20 ml of acetonitrile is cooled to -20°C.

-

To this, 0.338 ml of oxalyl chloride is added over 2 minutes. The mixture is stirred for an additional 20 minutes at -20°C.

-

1.0 g of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid is added to the resulting white suspension.

-

The mixture is stirred at -20°C for 30 minutes.

-

A solution of 1.97 g of trans-4-(p-propylphenyl)cyclohexanol and 0.9 ml of pyridine in 20 ml of acetonitrile is added dropwise at -20°C over 10 minutes.

-

The reaction mixture is stirred for 15 hours while slowly warming to room temperature.

-

The mixture is then poured into 200 ml of cold 2N sodium carbonate solution and extracted three times with 200 ml of methylene chloride.

-

The combined organic phases are washed with 100 ml of 2N sodium carbonate solution and twice with 200 ml of water, then dried over magnesium sulfate and concentrated.

-

The crude product is purified by low-pressure chromatography on silica gel using a toluene/hexane (1:1) mobile phase to yield the final ester product.

Potential Biological Activities and Signaling Pathways

While this compound is primarily utilized in materials science, the chemical scaffold of cyclohexanecarboxylic acid is found in various biologically active molecules. Research on analogous structures suggests potential for anti-inflammatory and antimicrobial activities.

Potential Anti-inflammatory Activity

Derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could potentially modulate inflammatory responses. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Potential Antimicrobial Activity

Various derivatives of cyclohexanecarboxylic acid have demonstrated antimicrobial properties. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. This suggests that the core structure may serve as a scaffold for the development of novel antimicrobial agents.

A general workflow for investigating the potential biological activities of a compound like this compound is outlined below.

Caption: General workflow for biological activity screening.

Safety Information

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store locked up.[5]

-

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment. A full risk assessment should be conducted before handling.

Conclusion and Future Directions

This compound is a well-established intermediate in the synthesis of liquid crystals, valued for the thermal and optical properties it imparts. While its application in materials science is clear, its potential as a biologically active agent remains largely unexplored. Based on the activities of related cyclohexanecarboxylic acid derivatives, future research into the anti-inflammatory and antimicrobial properties of this compound is warranted. Such investigations could open new avenues for its application in the pharmaceutical and life sciences sectors. The synthesis protocols and foundational data presented in this guide provide a starting point for researchers to further explore the potential of this intriguing molecule. A critical next step will be the full characterization of its spectral properties and a comprehensive evaluation of its biological activity profile.

References

An In-depth Technical Guide to the Physicochemical Properties of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid is a dicyclic aliphatic carboxylic acid. Its structure, characterized by two trans-substituted cyclohexane rings and a carboxylic acid functional group, imparts specific physicochemical properties that are crucial for its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Data Presentation

Quantitative data for this compound and its structurally similar analogs are summarized in the table below. The data for the target compound is limited, and therefore, values for propyl and pentyl analogs are included to provide context and allow for informed estimations.

| Property | Trans-4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic Acid | This compound | Trans-4-(trans-4-Pentylcyclohexyl)cyclohexanecarboxylic Acid |

| CAS Number | 65355-32-0 | 89111-63-7 | 65355-33-1 |

| Molecular Formula | C₁₆H₂₈O₂ | C₁₇H₃₀O₂ | C₁₈H₃₂O₂ |

| Molecular Weight ( g/mol ) | 252.39 | 266.42 [1] | 280.45 |

| Melting Point (°C) | Not available | Not available | Not available |

| Boiling Point (°C) | Not available | Not available | 400.2 ± 13.0 (Predicted)[2] |

| Solubility | Insoluble in water (predicted) | Insoluble in water (predicted) | Insoluble in water (predicted) |

| pKa | Not available | Not available | 4.90 ± 0.10 (Predicted)[3] |

| LogP (Calculated) | 5.7[4] | 4.874 [1] | 6.7[5] |

Note: "Not available" indicates that experimental data was not found in the searched literature. Predicted values are based on computational models.

The insolubility of these long-chain aliphatic carboxylic acids in water is an expected characteristic due to the dominance of the hydrophobic alkyl chains.[6][7][8] The solubility is expected to be higher in nonpolar organic solvents.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance changes from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the solid sample is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro Boiling Point Method):

-

Sample Preparation: A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

-

System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, n-octanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant (the saturated solution) is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in equal concentrations in its protonated and deprotonated forms.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent mixture (e.g., water-cosolvent for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with very low water solubility, methods such as solubility-pH profiles or spectroscopic methods can be employed.

LogP Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Physicochemical Property Workflow

The following diagram illustrates the logical workflow for determining and utilizing the physicochemical properties of a chemical compound like this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS#: 65355-33-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 8. Video: Physical Properties of Carboxylic Acids [jove.com]

An In-depth Technical Guide to Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid is a dicyclohexyl derivative with a rigid, saturated ring system. This whitepaper provides a comprehensive overview of its molecular structure, physicochemical properties, and known applications. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature, this guide consolidates the available information and provides context based on related compounds.

Molecular Structure and Properties

This compound is characterized by two cyclohexane rings connected in a trans configuration, with a butyl group and a carboxylic acid moiety also in trans positions relative to the ring junction. This specific stereochemistry imparts a high degree of rigidity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89111-63-7 | ChemScene |

| Molecular Formula | C₁₇H₃₀O₂ | ChemScene |

| Molecular Weight | 266.42 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene |

| LogP (calculated) | 4.874 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 5 | ChemScene |

| Purity | ≥98% | ChemScene |

| Physical State | Solid | Lab Pro Inc.[1] |

| Color | White | Lab Pro Inc.[1] |

Note: Some properties are calculated and may vary from experimental values.

Synthesis

A potential synthetic approach could involve the following conceptual steps:

Figure 1. A plausible synthetic pathway for this compound. This diagram illustrates a potential multi-step synthesis starting from 4-butylbiphenyl.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: A complex series of multiplets in the aliphatic region (approximately 0.8-2.5 ppm) corresponding to the protons of the two cyclohexane rings and the butyl chain. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: Resonances in the aliphatic region for the carbons of the cyclohexane rings and the butyl group. A signal in the downfield region (typically >170 ppm) would be characteristic of the carboxylic acid carbon.

-

IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid. C-H stretching vibrations would be observed below 3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 266.42. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the butyl chain.

Applications and Biological Activity

The primary application of this compound and its analogs appears to be in the field of liquid crystal displays (LCDs). The rigid and elongated molecular structure is conducive to forming the mesophases necessary for liquid crystal properties.

There is currently no specific information in the scientific literature detailing the biological activity or its involvement in any signaling pathways. However, research into other cyclohexanecarboxylic acid derivatives has revealed a range of biological effects, including anti-inflammatory and antimicrobial activities. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess antiproliferative properties and can modulate the secretion of cytokines such as TNF-α, IL-6, and IL-10.[2][3]

Given the lack of direct biological data for the title compound, a hypothetical workflow for investigating its potential anti-inflammatory effects is proposed below.

Figure 2. Proposed experimental workflow for investigating the anti-inflammatory activity of this compound. This flowchart outlines a potential research plan to assess the compound's impact on inflammatory pathways.

Conclusion

This compound is a compound with potential applications in materials science, particularly in the development of liquid crystals. While its biological profile remains largely unexplored, the structural similarities to other bioactive cyclohexanecarboxylic acid derivatives suggest that it could be a candidate for future investigation in drug discovery programs. Further research is required to elucidate its synthesis, fully characterize its properties, and determine its pharmacological effects.

References

A Comprehensive Spectroscopic Analysis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, a molecule of interest in materials science and pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimated based on spectral data from similar structures, including 4-alkylcyclohexanecarboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~2.25 | Triplet of Triplets | 1H | Methine proton alpha to COOH (axial) |

| ~0.85 - 2.10 | Multiplet | ~24H | Cyclohexane and Butyl chain protons (-CH-, -CH₂-) |

| ~0.90 | Triplet | 3H | Terminal methyl group of butyl chain (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~182-185 | Carboxylic Acid Carbonyl (-C OOH) |

| ~40-45 | Methine carbons of cyclohexane rings |

| ~30-40 | Methylene carbons of cyclohexane rings and butyl chain |

| ~20-30 | Methylene carbons of butyl chain |

| ~14 | Terminal Methyl Carbon of butyl chain (-C H₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid (H-bonded) |

| 2850-2960 | Strong, Sharp | C-H stretch of alkyl groups |

| ~1710 | Strong, Sharp | C=O stretch of carboxylic acid dimer |

| ~1450 | Medium | C-H bend of CH₂ groups |

| 1210-1320 | Medium | C-O stretch of carboxylic acid |

| ~920 | Broad, Medium | O-H bend of carboxylic acid dimer |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 266 | Low to Medium | [M]⁺ (Molecular Ion) |

| 221 | Medium | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 209 | Medium to High | [M - C₄H₉]⁺ (Loss of butyl group) |

| 83, 82, 69, 55 | High | Fragmentation of cyclohexane rings |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 45 | Medium | [COOH]⁺ (Carboxylic acid fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a solid organic compound like the title molecule.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The choice of solvent is critical to ensure the sample dissolves completely.[1]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the final solution height in the NMR tube is between 4.0 and 5.0 cm.[1]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue dampened with ethanol or acetone to remove any contaminants.[1][3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.[1]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[4]

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

2.2 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) Method for Solids:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5] If necessary, clean it with a soft cloth dampened with a suitable solvent like isopropanol or acetone and allow it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂, water vapor).

-

Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Lower the press arm (anvil) to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

After the measurement, raise the anvil and clean the crystal and press tip thoroughly with a solvent-dampened cloth to remove all traces of the sample.

-

2.3 Mass Spectrometry (MS)

-

Electron Ionization (EI) for a Volatile Solid:

-

Ensure the sample is as pure as possible to avoid a complex spectrum with interfering ions.

-

Introduce a small amount of the solid sample (typically <1 mg) into the instrument, often via a direct insertion probe. The sample must be volatile enough to enter the gas phase upon heating in the vacuum of the ion source.[6]

-

Heat the probe to volatilize the sample into the ion source chamber.

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[7]

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a predicted spectroscopic profile for this compound, along with standardized protocols for data acquisition. The expected ¹H and ¹³C NMR spectra will be characterized by signals corresponding to the aliphatic cyclohexane and butyl groups, with a distinct downfield signal for the carboxylic acid proton. The IR spectrum will be dominated by the characteristic broad O-H and sharp C=O stretching vibrations of the carboxylic acid functional group. Mass spectrometry is expected to show a molecular ion peak at m/z 266, with fragmentation patterns corresponding to the loss of the butyl and carboxylic acid moieties. This comprehensive guide serves as a valuable resource for the identification and characterization of this and structurally related molecules.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. amherst.edu [amherst.edu]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Thermal Stability of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, a crucial intermediate in the synthesis of advanced liquid crystal materials and specialty polymers.[1] Due to the limited publicly available data on the specific thermal properties of this compound, this guide establishes a framework for its analysis by presenting data from structurally analogous compounds and detailing standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development, enabling them to assess the thermal characteristics of this and similar chemical entities.

Introduction

This compound is a significant organic compound utilized as a foundational building block in the manufacturing of high-performance liquid crystals for modern displays.[1] Its rigid, trans-cyclohexyl structure imparts exceptional thermal stability and desirable optical properties to liquid crystal formulations, contributing to faster response times and improved contrast ratios in electronic devices.[1] The thermal stability of this compound is a critical parameter, as it dictates the processing conditions and the operational lifetime of the final products. Understanding its behavior at elevated temperatures is paramount for quality control and the development of new applications.[2]

Thermal Stability Analysis: Data from Analogous Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Notes |

| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 29-31 | 232-233 | A basic structural analog.[3] |

| 4-Alkylbenzoic Acids (4BA/6BA) | C₁₁H₁₄O₂ / C₁₃H₁₈O₂ | 98-101 (Cr-N) | - | Exhibit liquid crystalline phases.[4] |

| 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride | C₉H₁₀O₃ | 335.54 | - | Thermal decomposition was due to evaporation rather than decomposition.[5] |

Note: The data presented is for analogous compounds and should be used as a reference for estimating the thermal properties of this compound.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most appropriate techniques.[6] The following sections outline standardized protocols for these experiments.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the thermal stability and composition of materials.[7]

Objective: To determine the onset of thermal decomposition and the degradation profile of the compound.

Instrumentation: A thermogravimetric analyzer.

General Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed and placed into a clean TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance. The system is then purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

-

Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient temperature to 600°C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).[7]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[1]

Objective: To determine the melting point and enthalpy of fusion of the compound.

Instrumentation: A differential scanning calorimeter.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-6 mg) is placed in a DSC pan (e.g., aluminum).[10] The pan is then hermetically sealed.[11]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: A common procedure for organic compounds is a heat-cool-heat cycle to erase the sample's thermal history.[1][11] For instance, the sample is heated from ambient temperature to a point above its expected melting point at a controlled rate (e.g., 10°C/min), then cooled at the same rate, and finally reheated. The data from the second heating scan is typically used for analysis.[1]

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and the peak melting temperature.[1] The area under the melting peak is integrated to calculate the enthalpy of fusion.[11]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the thermal stability of a chemical compound using TGA and DSC.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct thermal analysis data for this compound is not extensively published, this guide provides a robust framework for its evaluation. By leveraging data from analogous compounds and employing standardized TGA and DSC protocols, researchers can effectively characterize its thermal stability. This information is critical for optimizing manufacturing processes, ensuring product reliability, and exploring novel applications for this versatile compound in advanced materials and pharmaceuticals.

References

- 1. s4science.at [s4science.at]

- 2. Thermal Stability of Amorphous Solid Dispersions | MDPI [mdpi.com]

- 3. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iitk.ac.in [iitk.ac.in]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

An In-depth Technical Guide to the Solubility of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, inferred solubility based on structural analogs, and a detailed, generalized protocol for its experimental determination.

Introduction to this compound

This compound, also known as trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid, is a specialty chemical often utilized as a building block in the synthesis of liquid crystals. Its rigid, bicyclohexyl core and terminal butyl and carboxylic acid groups impart properties suitable for applications in material science.

Chemical Identifiers:

The structure consists of two trans-substituted cyclohexane rings, a flexible butyl group, and a polar carboxylic acid functional group. This amphiphilic nature—possessing both significant nonpolar (the bicyclohexyl and butyl moieties) and polar (the carboxylic acid) regions—is the primary determinant of its solubility profile.

Solubility Profile and Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various organic solvents.

The solubility of a compound is governed by the principle of "like dissolves like." Based on its structure, the following qualitative solubility profile can be inferred:

-

High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The large, nonpolar bicyclohexyl-butyl portion of the molecule suggests good solubility in solvents like toluene, hexane, diethyl ether, and dichloromethane.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and ethyl acetate are likely to be effective due to their ability to engage in dipole-dipole interactions without hydrogen bonding with themselves, while still solvating the nonpolar regions.

-

Variable Solubility in Polar Protic Solvents: The carboxylic acid group can form hydrogen bonds with protic solvents like methanol, ethanol, and isopropanol. However, the large hydrophobic body of the molecule may limit overall solubility. For instance, a structurally related compound, trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid, is noted to be slightly soluble in methanol and chloroform.[2] The solubility in these solvents is expected to increase with temperature.[3]

-

Low Solubility in Water: The significant hydrophobic character of the molecule suggests it will have very limited solubility in water.

To provide context, the table below summarizes qualitative solubility information for related cyclohexanecarboxylic acid derivatives.

| Compound Name | Solvent(s) | Solubility Description |

| trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid | Chloroform, Methanol | Slightly Soluble[2] |

| 4-tert-butylcyclohexanol | Ethanol, Acetone, Chloroform | Good Solubility[3] |

Note: This data is for structurally related, but different, compounds and should be used for general guidance only.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details a general equilibrium solubility method, often referred to as the "shake-flask" method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This approach is standard for determining the solubility of crystalline solids.

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, acetonitrile, toluene, etc.)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

The logical flow of the solubility determination process is outlined below.

Caption: General workflow for determining equilibrium solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sampling and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Perform an accurate serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the quantifiable range of the analytical method.

-

-

Quantification by HPLC:

-

Method Development: Develop a reversed-phase HPLC method. A C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated and produces a sharp peak.

-

Detection: Use a UV detector. Carboxylic acids can often be detected at low wavelengths, such as 210 nm.[4]

-

Calibration: Prepare a series of calibration standards of the compound with known concentrations.

-

Analysis: Inject the diluted samples and the calibration standards into the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the equation of the line from the curve to determine the concentration of the diluted sample. The final solubility is calculated by multiplying this concentration by the dilution factor.

-

Signaling Pathways and Logical Relationships

This compound is primarily a synthetic intermediate for materials science and is not typically associated with biological signaling pathways. Therefore, no signaling pathway diagrams are relevant to this compound. The primary logical relationship of interest is the experimental workflow for determining its physical properties, as diagrammed above.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is lacking, its molecular structure provides strong indicators of its likely behavior. It is expected to be soluble in a range of nonpolar and polar aprotic organic solvents and less soluble in highly polar, protic solvents like water. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable, quantitative data tailored to their specific solvent systems and conditions.

References

In-Depth Technical Guide: Phase Behavior of Liquid Crystals Containing Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a pivotal organic chemical intermediate in the synthesis of advanced liquid crystal materials.[1] Its unique molecular structure, characterized by a rigid trans-cyclohexyl configuration, imparts exceptional thermal stability and desirable optical properties to liquid crystal formulations.[1] This makes it a cornerstone for engineering liquid crystal mixtures with precise molecular alignment, leading to faster response times and improved contrast ratios in modern liquid crystal displays (LCDs).[1] Beyond display technology, its versatility extends to applications as a precursor for specialty polymers and in pharmaceutical research.[1]

This technical guide provides a comprehensive overview of the phase behavior of liquid crystals incorporating this crucial moiety. It details the experimental protocols for characterizing their mesophases and presents available quantitative data on their phase transitions.

Core Compound Profile

Compound Name: this compound

Synonyms: trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acid

Key Structural Features: The molecule consists of two cyclohexane rings in a trans configuration, providing a rigid and linear core. A butyl group is attached to one end, and a carboxylic acid group to the other, both in a trans position relative to the ring structure. This geometry is fundamental to the formation of mesophases.

Quantitative Data on Phase Behavior

While detailed quantitative data for a wide range of liquid crystals containing this compound is not extensively available in open literature, a key derivative, trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid (also known as ZLI 1756) , has been studied. The phase transitions for this compound are summarized below.

| Compound | Transition | Temperature (°C) | Enthalpy Change (ΔH) | Reference |

| trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid | Crystal to Crystal | - | - | [1] |

| Crystal to Smectic B (SmB) | - | - | [1] | |

| Smectic B (SmB) to Nematic (N) | - | - | [1] | |

| Nematic (N) to Isotropic (I) | - | - | [1] |

Note: Specific transition temperatures and enthalpy values for the above compound require access to the full-text scientific paper and are not publicly available in the immediate search results. The table indicates the observed sequence of phase transitions.

Experimental Protocols

The characterization of the phase behavior of liquid crystals containing this compound relies on a suite of standard analytical techniques.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the temperatures and enthalpy changes of phase transitions.

Methodology:

-

A small, precisely weighed sample (typically 1-10 mg) of the liquid crystal material is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered state (e.g., crystal to nematic), while exothermic peaks on cooling represent the reverse transitions.

-

The peak temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Polarized Optical Microscopy (POM)

Purpose: To visually identify the different liquid crystal phases based on their unique optical textures.

Methodology:

-

A small amount of the sample is placed between a clean glass slide and a coverslip.

-

The sample is placed on a hot stage, which allows for precise temperature control.

-

The hot stage is mounted on a polarizing microscope equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other.

-

The sample is heated and cooled while being observed through the microscope.

-

Isotropic liquids appear dark (extinguished) under crossed polarizers, as they do not affect the polarization of light.

-

Anisotropic liquid crystal phases, however, are birefringent and will appear bright and often display characteristic textures (e.g., Schlieren, focal conic, marbled). The specific texture helps in identifying the type of mesophase (nematic, smectic, etc.).

X-ray Diffraction (XRD)

Purpose: To determine the molecular arrangement and structural parameters within the different mesophases.

Methodology:

-

The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern of the scattered X-rays is recorded on a detector.

-

In the nematic phase , a diffuse halo at wide angles indicates the average distance between molecules.

-

In smectic phases , sharp, quasi-Bragg peaks at small angles are observed, which correspond to the layer spacing (d). The arrangement of molecules within the layers can be inferred from the wide-angle diffraction pattern.

Visualizing Experimental Workflow

The logical flow for characterizing the phase behavior of a novel liquid crystal containing the this compound moiety is depicted below.

Conclusion

This compound is a valuable building block for the synthesis of thermotropic liquid crystals. The rigid, all-trans cyclohexyl core structure is conducive to the formation of stable mesophases, including nematic and smectic B phases. A comprehensive characterization of the phase behavior of novel liquid crystals derived from this acid requires a synergistic approach utilizing DSC, POM, and XRD to obtain a complete picture of their thermal, optical, and structural properties. Further research to synthesize and characterize homologous series of esters and other derivatives of this acid would provide a more complete quantitative understanding of the structure-property relationships governing the phase behavior of this important class of liquid crystals.

References

An In-depth Technical Guide to Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, a key building block in the synthesis of advanced liquid crystal materials. While the precise historical details of its initial synthesis are not extensively documented in publicly available literature, its development is intrinsically linked to the pioneering research on bicyclohexyl liquid crystals in the latter half of the 20th century. This document outlines a plausible synthetic pathway, compiles its known physical and chemical properties, and elucidates its critical role in modern display technology. The rigid, all-trans configuration of this molecule is paramount to achieving the exceptional thermal stability and desirable optical properties required for high-performance liquid crystal displays (LCDs).

Introduction

This compound, with the CAS number 89111-63-7, is a saturated bicyclic carboxylic acid. Its molecular structure, characterized by two trans-substituted cyclohexane rings and a butyl tail, imparts a high degree of linearity and rigidity. This unique architecture makes it an invaluable intermediate in the synthesis of liquid crystal molecules.[1] These liquid crystals are foundational components of the liquid crystal displays (LCDs) that are ubiquitous in modern electronics, from televisions and computer monitors to smartphones and instrument panels. The incorporation of the trans,trans-bicyclohexyl moiety into liquid crystal mixtures enhances their thermal stability and improves optical performance, leading to displays with faster response times and higher contrast ratios.[1] Beyond its primary application in display technology, this compound is also noted as a precursor for specialty polymers and has been mentioned in the context of pharmaceutical research, although specific applications in the latter field are not well-documented.[1]

Historical Context and Discovery

Pinpointing the exact moment of discovery for this compound is challenging, as its development is intertwined with the broader history of liquid crystal research. The field of liquid crystals gained significant momentum in the early 1970s, with major contributions from companies like Merck, Hoffmann-La Roche, and Chisso Corporation. These entities were instrumental in developing stable, room-temperature liquid crystal materials that made the widespread adoption of LCD technology possible.

The synthesis of liquid crystals containing cyclohexane rings was a significant advancement, offering improved properties over purely aromatic compounds. Patents from the late 1970s and early 1980s describe the synthesis of various trans-4-substituted cyclohexanecarboxylic acid derivatives for use in liquid crystal compositions. While a specific patent for the title compound has not been identified in this review, its emergence can be situated within this period of intense innovation in liquid crystal materials science. The general synthetic strategies involving the catalytic hydrogenation of aromatic precursors to their alicyclic counterparts were well-established by then, suggesting that the synthesis of this compound would have been a logical step in the exploration of novel liquid crystal structures.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. The data has been aggregated from various chemical supplier databases and computational predictions.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₃₀O₂ | ChemScene |

| Molecular Weight | 266.42 g/mol | ChemScene |

| CAS Number | 89111-63-7 | ChemScene |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% | ChemScene |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene |

| logP (predicted) | 4.874 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Rotatable Bonds | 5 | ChemScene |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The logical precursor to this compound is 4'-butylbiphenyl-4-carboxylic acid. The synthesis would proceed via a two-step reduction of the biphenyl core.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the hydrogenation of aromatic carboxylic acids to their alicyclic analogs.

Objective: To synthesize this compound from 4'-butylbiphenyl-4-carboxylic acid.

Materials:

-

4'-Butylbiphenyl-4-carboxylic acid

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

High-pressure autoclave

-

Solvent (e.g., acetic acid or a high-boiling point ether)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware for workup and purification

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Preparation: In a suitable glass liner for a high-pressure autoclave, dissolve 4'-butylbiphenyl-4-carboxylic acid in the chosen solvent. Add the Ru/C catalyst (typically 5-10% by weight relative to the substrate).

-

Hydrogenation: Place the liner in the autoclave and seal the vessel. Purge the autoclave multiple times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100-150 atm) and heat to the reaction temperature (e.g., 100-150 °C). Maintain these conditions with vigorous stirring for a specified time (e.g., 24-48 hours), or until hydrogen uptake ceases.

-

Workup: After cooling the autoclave to room temperature, carefully vent the excess hydrogen gas and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Isomer Separation/Epimerization (if necessary): The hydrogenation of aromatic rings can lead to a mixture of cis and trans isomers. The desired all-trans isomer is typically the most thermodynamically stable. If a mixture is obtained, it may be necessary to perform an epimerization step. This can be achieved by heating the crude product with a strong base (e.g., potassium hydroxide) in a high-boiling point solvent. This process converts the cis isomers to the more stable trans configuration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point should also be determined and compared to literature values.

Role in Liquid Crystal Displays

The primary application of this compound is as a precursor for the synthesis of liquid crystal molecules. The unique properties of this compound are directly attributable to its molecular structure.

The rigid bicyclohexyl core and the linear, all-trans configuration contribute to a high clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and a broad nematic phase range. These are critical parameters for the operational temperature range of an LCD device. The saturated aliphatic rings, compared to aromatic rings, can also lead to lower viscosity, which is essential for achieving fast switching times in the display. When esterified with other mesogenic cores, the resulting liquid crystal molecules exhibit the necessary dielectric anisotropy and birefringence for use in twisted nematic (TN) and other types of LCDs.

Conclusion

This compound is a testament to the ingenuity of materials science in the development of modern electronics. While its specific discovery is not marked by a singular event, its emergence from the intensive research into bicyclohexyl liquid crystals highlights a period of significant innovation. Its unique molecular structure provides the foundational properties necessary for the high-performance liquid crystal mixtures that are integral to the displays that shape our interaction with the digital world. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic approach, and an elucidation of its crucial role in liquid crystal technology, serving as a valuable resource for researchers and professionals in the field.

References

A Technical Guide to High-Purity Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

An In-depth Analysis of a Key Intermediate in Advanced Materials and Pharmaceutical Research

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is a specialized organic compound recognized for its utility as a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals. Its rigid, bicyclohexyl core structure imparts desirable properties such as thermal stability and controlled molecular alignment, making it a valuable component in the development of high-performance liquid crystal displays (LCDs). Beyond its established role in materials science, this compound is also gaining attention as a potential building block in pharmaceutical research and the synthesis of fine chemicals. This technical guide provides a comprehensive overview of commercially available high-purity this compound, including its chemical properties, commercial suppliers, and detailed experimental protocols relevant to its application.

Commercial Suppliers and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. Researchers and drug development professionals can source this compound from companies that focus on intermediates for advanced materials and research chemicals. The table below summarizes key quantitative data from prominent commercial suppliers.

| Supplier Name | CAS Number | Molecular Weight ( g/mol ) | Purity Specification | Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. | 89111-63-7 | 266.42 | High-purity | A key supplier emphasizing its role in advanced liquid crystal materials.[1] |

| Parchem | 89111-63-7 | 266.42 | Not specified | Listed as a specialty chemical intermediate.[2] |

| ChemScene | 89111-63-7 | 266.42 | ≥98% | Provides the compound for research purposes. |

Table 1: Commercial Suppliers and Key Specifications

Physicochemical Properties

| Property | Value (for related compounds) | Source |

| Physical State | Solid, White | [3] |

| Melting Point | Data not available for the specific compound. For trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid: 183 °C.[4] | |

| Molecular Formula | C17H30O2 | |

| Solubility | Insoluble in water. Soluble in organic solvents. | General chemical knowledge |

| Stability | Stable under normal conditions. | [3] |

Table 2: Physicochemical Properties of this compound and Related Compounds

Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of liquid crystals. The following sections provide detailed experimental methodologies for the synthesis of the parent compound and its subsequent use in creating liquid crystal molecules.

Synthesis of this compound

The synthesis of this class of compounds typically involves the reduction of a corresponding aromatic precursor followed by separation of the desired trans isomer. A general procedure, adapted from patented methods for similar compounds, is outlined below. This protocol serves as a foundational methodology that can be optimized for the specific target molecule.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Hydrogenation: The aromatic precursor, 4-(4-butylphenyl)benzoic acid, is dissolved in a suitable solvent such as acetic acid in a high-pressure autoclave. A hydrogenation catalyst, typically rhodium on carbon (Rh/C), is added. The mixture is then subjected to hydrogen gas at elevated pressure and temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Catalyst Removal: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield a crude mixture of the cis and trans isomers of 4-(4-butylcyclohexyl)cyclohexanecarboxylic acid.

-

Isomer Separation and Purification: The crude product is purified and the desired trans isomer is isolated. This is often achieved through fractional crystallization from a suitable solvent or a mixture of solvents. The progress of the separation can be monitored by GC or High-Performance Liquid Chromatography (HPLC). The final product is dried under vacuum to yield high-purity this compound.

Application in Liquid Crystal Synthesis: Esterification

This compound is a key building block for calamitic (rod-shaped) liquid crystals. A common synthetic step is the esterification of the carboxylic acid group with a phenolic compound that possesses other desired structural features (e.g., a cyano or another alkyl group) to create the final liquid crystal molecule.

Experimental Workflow for Esterification

References

Methodological & Application

Application Notes and Protocols: The Use of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid in Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a pivotal organic chemical intermediate in the synthesis of advanced liquid crystal (LC) materials utilized in modern liquid crystal displays (LCDs).[1] Its unique molecular structure, characterized by a rigid trans-cyclohexyl configuration, imparts exceptional thermal stability and desirable optical properties to liquid crystal formulations.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the formulation and characterization of liquid crystal mixtures for display applications. The rigid core of these molecules, often composed of aromatic or cyclohexane rings, is a key factor in achieving the desired liquid crystalline properties.

Key Properties and Applications

The incorporation of this compound into liquid crystal mixtures offers several key advantages:

-

Enhanced Thermal Stability: The rigid dicyclohexyl core contributes to a stable mesophase over a wide temperature range, which is crucial for the reliable performance of LCDs in various environmental conditions.[1]

-

Low Viscosity: Cyclohexane-based liquid crystals generally exhibit lower viscosity compared to their biphenyl counterparts.[2] This lower viscosity translates to faster response times for the liquid crystal display, a critical parameter for high-performance screens.[2]

-

Tailorable Optical Properties: Through esterification of the carboxylic acid group with various alcohols, the birefringence (Δn) and dielectric anisotropy (Δε) of the resulting liquid crystal molecules can be precisely tuned to meet the requirements of different LCD modes (e.g., Twisted Nematic, In-Plane Switching).

Data Presentation: Properties of Analogous Liquid Crystal Compounds

Table 1: Transition Temperatures of Trans-4-propyl cyclohexyl-4-(trans-4-alkyl cyclohexyl) benzoates

| Alkyl Group (n) | Compound Abbreviation | Melting Point (°C) | Clearing Point (N-I) (°C) |

| 3 | TPTEB | 83 | 165 |

| 4 | TPFEB | 75 | 158 |

| 5 | TPPEB | 67 | 154 |

Data sourced from a study on analogous benzoate esters.[3]

Table 2: Physical Properties of a Low Viscosity Liquid Crystal Mixture Containing Dicyclohexyl Derivatives

| Property | Value | Units |

| Birefringence (Δn) at 23°C, 633 nm | ~0.1 | - |

| Dielectric Anisotropy (Δε) at 23°C, 1 kHz | 3 - 6 | - |

| Rotational Viscosity (γ₁) at 23°C | ~41.3 | mPa·s |

| Clearing Point (T_c) | ~80 | °C |

This table presents data for a formulated mixture containing non-polar dicyclohexyl diluters, highlighting the low viscosity achievable with such components.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Liquid Crystal Ester via Esterification

This protocol describes a general method for the synthesis of a liquid crystal ester from this compound and a phenolic compound.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-cyanophenol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the substituted phenol (1 equivalent) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-